Cinaciguat

Übersicht

Beschreibung

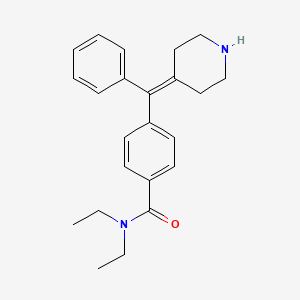

Cinaciguat, auch bekannt als BAY 58-2667, ist ein experimentelles Medikament, das in erster Linie für sein Potenzial zur Behandlung von akuter dekompensierter Herzinsuffizienz untersucht wird. Es ist ein löslicher Guanylatcyclase-Aktivator, d.h. es kann das Enzym lösliche Guanylatcyclase unabhängig von Stickstoffmonoxid stimulieren. Diese Aktivierung führt zu erhöhten Spiegeln von cyclischem Guanosinmonophosphat, was zu Vasodilatation und anderen kardiovaskulären Effekten führt .

Wissenschaftliche Forschungsanwendungen

Medizin: In erster Linie wird es für sein Potenzial zur Behandlung von akuter dekompensierter Herzinsuffizienz sowie für seine kardioprotektiven Wirkungen bei Erkrankungen wie diabetischer Kardiomyopathie untersucht

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer kardiovaskulärer Medikamente und Therapeutika.

Wirkmechanismus

Cinaciguat aktiviert die lösliche Guanylatcyclase, ein Enzym, das ein Rezeptor für Stickstoffmonoxid ist. Diese Aktivierung erhöht die Biosynthese von cyclischem Guanosinmonophosphat, was zu Vasodilatation und reduziertem Gefäßwiderstand führt. Zu den molekularen Zielstrukturen gehören das Enzym lösliche Guanylatcyclase und der Signalweg des cyclischen Guanosinmonophosphats .

Wirkmechanismus

Target of Action

Cinaciguat primarily targets the soluble guanylate cyclase (sGC) . sGC is a receptor for nitric oxide (NO) and plays a crucial role in the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway .

Mode of Action

This compound activates sGC, which is independent of NO but is enhanced in the presence of NO . This activation increases the biosynthesis of cGMP, resulting in vasodilation . The detailed structural mechanisms reveal that this compound occupies the haem pocket in the β H-NOX domain of sGC, showing both inactive and active conformations .

Biochemical Pathways

The activation of sGC by this compound leads to an increase in the production of intracellular cGMP . This is a key step in the NO signaling pathway, which plays an essential role in many physiological processes . The deregulation of NO signaling can lead to a spectrum of diseases .

Pharmacokinetics

This compound’s pharmacokinetics are well described using an open, two-compartment model with an ‘effect compartment’ and elimination from the central compartment . The population mean estimates for the clearance and volume of distribution at steady state were 26.4 L/h and 18.4 L, respectively . The pharmacokinetics were linear, with no dose-dependent or time-dependent effects on the clearance or volume of distribution .

Result of Action

The activation of sGC by this compound leads to an increase in the production of intracellular cGMP, resulting in vasodilation . This vasodilation can have various molecular and cellular effects, such as improving symptoms and quality of life in patients with heart failure .

Safety and Hazards

Cinaciguat should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and suitable respiratory protection. Impervious clothing should be worn to avoid skin contact . In clinical trials, adverse events were experienced by a significant percentage of patients receiving this compound .

Biochemische Analyse

Biochemical Properties

Cinaciguat activates soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP). This activation occurs independently of nitric oxide, as this compound binds to the heme pocket of the enzyme, mimicking the nitric-oxide-bound heme group . The increase in cGMP levels leads to vasodilation and other physiological effects. This compound interacts with proteins such as protein kinase G, which mediates many of its downstream effects .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly in the cardiovascular system. In cardiomyocytes, it prevents hypertrophy and fibrotic remodeling, which are common in conditions like diabetic cardiomyopathy . It also improves cardiac function by enhancing cGMP signaling, which leads to better contractility and reduced fibrosis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by increasing cGMP levels and activating protein kinase G .

Molecular Mechanism

At the molecular level, this compound activates soluble guanylate cyclase by binding to its heme pocket, which increases the enzyme’s activity even in the absence of nitric oxide . This binding leads to the rapid formation of cGMP, which then activates protein kinase G. Protein kinase G mediates various physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of cardiac hypertrophy . This compound’s ability to activate soluble guanylate cyclase independently of nitric oxide makes it unique among similar drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Short-term studies have shown rapid vasodilation and improved cardiac function . Long-term studies indicate that this compound maintains its efficacy in preventing cardiac hypertrophy and fibrosis over extended periods . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function are promising .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses have been shown to improve cardiac function and reduce fibrosis without significant adverse effects . Higher doses can lead to hypotension and other adverse effects . The therapeutic window for this compound is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity .

Metabolic Pathways

This compound is involved in the nitric oxide signaling pathway, where it activates soluble guanylate cyclase to increase cGMP levels . This activation leads to various downstream effects, including vasodilation and inhibition of platelet aggregation . The metabolic pathways involving this compound also include interactions with enzymes such as protein kinase G, which mediates many of its physiological effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with soluble guanylate cyclase . It binds to the heme pocket of the enzyme, which facilitates its distribution within the cardiovascular system . The transporters and binding proteins involved in this compound’s distribution have not been extensively studied, but its effects on localization and accumulation are significant .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with soluble guanylate cyclase . This interaction leads to the activation of the enzyme and subsequent increase in cGMP levels . The targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been well characterized, but its primary site of action is within the cytoplasm .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cinaciguat erfolgt in mehreren Schritten ausgehend von kommerziell erhältlichen Vorstufen. Zu den wichtigsten Schritten gehören die Bildung des Benzoesäurederivats und die anschließende Kupplung mit einem Amin zur Bildung des Endprodukts. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Effizienz, Wirtschaftlichkeit und Umweltaspekte optimiert. Dazu gehören die Verwendung von Großreaktoren, kontinuierlichen Verfahren und fortschrittlichen Reinigungstechniken zur Herstellung von this compound in großen Mengen .

Analyse Chemischer Reaktionen

Reaktionstypen

Cinaciguat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Das Gegenteil von Oxidation, beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Dabei wird eine funktionelle Gruppe durch eine andere ersetzt, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wie z.B. Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie z.B. Lithiumaluminiumhydrid oder Natriumborhydrid.

Nukleophile und Elektrophile: Wie z.B. Halogenide, Amine und Säuren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine liefern kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Riociguat: Ein weiterer löslicher Guanylatcyclase-Stimulator, jedoch mit einem anderen Wirkmechanismus.

Vericiguat: Wird zur Behandlung von Herzinsuffizienz mit reduzierter Ejektionsfraktion eingesetzt.

Praliciguat: Untersucht wird sein Potenzial zur Behandlung von Herzinsuffizienz und anderen kardiovaskulären Erkrankungen

Einzigartigkeit

Cinaciguat ist einzigartig in seiner Fähigkeit, die lösliche Guanylatcyclase unabhängig von Stickstoffmonoxid zu aktivieren, was es besonders nützlich bei Zuständen macht, in denen die Stickstoffmonoxid-Signalgebung beeinträchtigt ist. Dies unterscheidet es von anderen Verbindungen wie Riociguat, die für die Aktivierung Stickstoffmonoxid benötigen .

Eigenschaften

IUPAC Name |

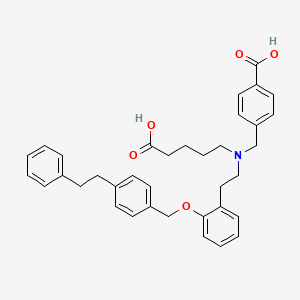

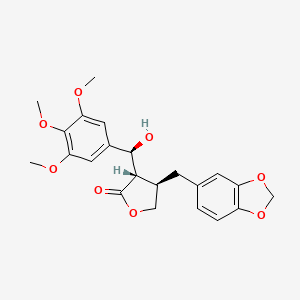

4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39NO5/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYWMXNXEZFMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954614 | |

| Record name | Cinaciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329773-35-5 | |

| Record name | 4-[[(4-Carboxybutyl)[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329773-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinaciguat [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329773355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinaciguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinaciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINACIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59K0Y58UAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cinaciguat?

A1: this compound directly activates sGC, both in its native form and when oxidized or heme-depleted. [] This activation leads to increased intracellular cGMP levels. cGMP, in turn, activates protein kinase G (PKG), which initiates a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation. [, , , ]

Q2: How does this compound differ from nitric oxide donors in activating sGC?

A2: Unlike nitric oxide donors, which require the presence of the heme group within sGC for activation, this compound can activate sGC even in its oxidized or heme-free state. [, , , ] This characteristic makes this compound potentially beneficial in conditions where the NO/sGC/cGMP pathway is impaired due to oxidative stress, such as in cardiovascular diseases and diabetes. [, , , , ]

Q3: What is the role of the cGMP-PKG pathway in mediating the effects of this compound?

A3: Activation of sGC by this compound leads to an increase in intracellular cGMP levels, which in turn activates PKG. This activation is crucial for the downstream effects of this compound, including:

- Vasodilation: PKG activation leads to a decrease in intracellular calcium levels in vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. [, , , , , ]

- Anti-platelet aggregation: PKG activation inhibits platelet activation and aggregation, potentially reducing the risk of thrombosis. [, , ]

- Anti-remodeling effects: PKG activation can inhibit the proliferation and migration of vascular smooth muscle cells, potentially counteracting vascular remodeling in conditions like pulmonary hypertension. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C27H22N6O3S, and its molecular weight is 510.58 g/mol. This information is publicly available and can be found in various chemical databases such as PubChem and ChemSpider.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research articles focus primarily on the pharmacological aspects of this compound, detailed spectroscopic data (e.g., NMR, IR, UV-Vis) is not discussed. Researchers interested in this information can consult specialized chemical databases or publications focusing on the compound's structural characterization.

Q6: What is the pharmacokinetic profile of this compound?

A6: this compound is primarily metabolized in the liver and exhibits dose-proportional pharmacokinetics with low interindividual variability. [, ] Following intravenous administration, plasma concentrations decline rapidly, with levels falling below 1.0 μg/L within 30 minutes of stopping the infusion. []

Q7: How does renal impairment affect this compound pharmacokinetics?

A7: Renal impairment has a minor impact on this compound pharmacokinetics. While there's a slight increase in the apparent volume of distribution and total body clearance in individuals with renal impairment, these changes are not clinically significant and do not necessitate dose adjustments. []

Q8: How does hepatic impairment affect this compound pharmacokinetics?

A8: While mild hepatic impairment has a minimal effect, moderate hepatic impairment substantially increases this compound exposure, leading to more pronounced vasodilation. Dose adjustments may be necessary for patients with moderate hepatic impairment. []

Q9: What are the main in vitro and in vivo models used to study this compound's efficacy?

A9: Researchers have employed various models to investigate this compound's therapeutic potential:

- In vitro: Isolated blood vessels (e.g., rat aorta, sheep pulmonary artery) are commonly used to assess vasodilatory effects. [, ] Cell culture models, including pulmonary artery smooth muscle cells and osteoblasts, are used to study the drug's impact on cell proliferation, differentiation, and survival. [, ]

- In vivo: Animal models of cardiovascular diseases, such as heart failure, pulmonary hypertension, and myocardial infarction, are employed to evaluate this compound's hemodynamic effects, impact on cardiac remodeling, and ability to improve cardiac function. [, , , , ]

Q10: What were the key findings of the COMPOSE programme regarding this compound's efficacy in acute heart failure syndromes?

A10: The COMPOSE programme aimed to evaluate the safety and efficacy of low-dose intravenous this compound in patients hospitalized with acute heart failure syndromes (AHFS). [] While the drug effectively reduced pulmonary capillary wedge pressure (PCWP), a marker of cardiac filling pressure, it did not demonstrate a significant improvement in dyspnea or cardiac index at the tested doses. [] Additionally, hypotension, even at lower doses, was a concern. []

Q11: What are the known safety concerns associated with this compound?

A12: Hypotension is a significant safety concern associated with this compound, particularly at higher doses. [, , ] This side effect arises from the drug's potent vasodilatory effects. [, ]

Q12: What resources are available for researchers interested in studying this compound?

A12: Researchers interested in studying this compound can leverage various resources, including:

Q13: What is the historical context of this compound's development?

A13: this compound emerged from research efforts focusing on developing novel therapies for cardiovascular diseases by targeting the NO/sGC/cGMP pathway. This pathway plays a crucial role in regulating vascular tone and blood pressure, and its dysfunction is implicated in various cardiovascular pathologies.

Q14: What are the potential cross-disciplinary applications of this compound research?

A14: Given the broad involvement of the NO/sGC/cGMP pathway in various physiological processes, research on this compound holds potential cross-disciplinary applications:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-methoxyphenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B1243113.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)

![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)

![7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid](/img/structure/B1243131.png)

![2-[[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B1243132.png)